H-Orn(Boc)-OBzl.HCl
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Overview
Description
H-Orn(Boc)-OBzl.HCl, also known as Nα-(tert-Butoxycarbonyl)-L-ornithine benzyl ester hydrochloride, is a compound used in organic synthesis and peptide chemistry. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which are commonly used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The carboxyl group is then esterified with benzyl alcohol in the presence of a catalyst like hydrochloric acid. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid, while the benzyl ester group can be cleaved using catalytic hydrogenation or strong acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of protecting groups
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include deprotected ornithine derivatives, substituted ornithine compounds, and oxidized or reduced forms of the compound.
Scientific Research Applications
H-Orn(Boc)-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a protected form of ornithine, allowing for selective reactions at other functional groups.
Biology: Utilized in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides to investigate the role of ornithine in biological processes.
Medicine: Explored for its potential in drug development, particularly in the design of peptide-based therapeutics. The protected form of ornithine allows for targeted delivery and controlled release of active compounds.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Orn(Boc)-OBzl.HCl primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for controlled reactions at the amino and carboxyl groups. The compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine benzyl ester hydrochloride: Similar structure with a lysine backbone instead of ornithine.
Nα-(tert-Butoxycarbonyl)-L-arginine benzyl ester hydrochloride: Contains an arginine backbone.
Nα-(tert-Butoxycarbonyl)-L-glutamate benzyl ester hydrochloride: Features a glutamate backbone.
Uniqueness
H-Orn(Boc)-OBzl.HCl is unique due to its ornithine backbone, which plays a specific role in the urea cycle and other metabolic pathways. The combination of Boc and benzyl ester protecting groups provides versatility in synthetic applications, allowing for selective reactions and high stability .
Properties
IUPAC Name |
benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKMTIMRDZGDH-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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